molecular formula C22H17N5OS B11229937 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide

Cat. No.: B11229937
M. Wt: 399.5 g/mol
InChI Key: DRJAUBSGAPFAPP-UHFFFAOYSA-N
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Description

N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound contains a triazolothiadiazole moiety, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]NAPHTHALENE-1-CARBOXAMIDE involves multiple steps. One common synthetic route includes the cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol to form the triazolothiadiazole core . This intermediate is then reacted with naphthalene-1-carboxylic acid to form the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.

    Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.

    Medicine: Due to its pharmacological properties, it is being studied for its potential use in treating various diseases, including cancer and infections.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The triazolothiadiazole moiety can interact with enzymes and receptors, leading to the inhibition of certain biological pathways. For example, it can inhibit the activity of carbonic anhydrase, cholinesterase, and other enzymes, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific structure and pharmacological profile. Similar compounds include other triazolothiadiazole derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C22H17N5OS

Molecular Weight

399.5 g/mol

IUPAC Name

N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H17N5OS/c1-14-24-25-22-27(14)26-21(29-22)17-11-9-15(10-12-17)13-23-20(28)19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13H2,1H3,(H,23,28)

InChI Key

DRJAUBSGAPFAPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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